A Comprehensive Technical Guide to the Chemical Synthesis and Structure of DL-threo-2-Methylisocitrate Sodium
A Comprehensive Technical Guide to the Chemical Synthesis and Structure of DL-threo-2-Methylisocitrate Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis and structural elucidation of DL-threo-2-methylisocitrate sodium, a key intermediate in the methylcitrate cycle. This document details a plausible synthetic route, experimental protocols, and comprehensive structural data.
Introduction
DL-threo-2-methylisocitrate is a crucial metabolite in the propionate (B1217596) catabolism pathway known as the methylcitrate cycle, which is operative in various bacteria and fungi. Its significance in microbial metabolism and potential role as a biomarker for certain metabolic disorders has driven interest in its chemical synthesis and structural characterization. This guide outlines a feasible chemical synthesis approach, as detailed protocols for its complete chemical synthesis are not extensively documented in publicly available literature. The proposed synthesis is based on established organic chemistry reactions, providing a solid foundation for its laboratory preparation.
Chemical Structure
DL-threo-2-methylisocitrate, systematically named (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid and its enantiomer, is a tricarboxylic acid containing two stereocenters. The "threo" designation refers to the relative stereochemistry of the hydroxyl and methyl groups. The structure of the trisodium (B8492382) salt is presented below.
Molecular Formula: C₇H₇Na₃O₇
Molecular Weight: 272.09 g/mol
The stereochemistry of 2-methylisocitrate is critical for its biological activity, with the (2S, 3R) isomer being the natural substrate for the enzyme 2-methylisocitrate lyase. The chemical synthesis described herein yields the racemic DL-threo diastereomer.
Chemical Synthesis
While the first synthesis of 2-methylisocitric acid as a mixture of four isomers was reported in 1886[1], detailed procedures for the stereoselective synthesis of the DL-threo diastereomer are scarce. A plausible and effective approach involves a nucleophilic addition to a keto-ester precursor, followed by hydrolysis. One such method is based on the reaction of diethyl 2-methyl-3-oxoglutarate with cyanide.
Proposed Synthetic Pathway
The proposed synthesis of DL-threo-2-methylisocitrate sodium involves a three-step process:
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Cyanohydrin Formation: Nucleophilic addition of cyanide to the ketone carbonyl of diethyl 2-methyl-3-oxoglutarate.
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Nitrile Hydrolysis: Acid-catalyzed hydrolysis of the resulting cyanohydrin to a tricarboxylic acid.
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Salt Formation: Conversion of the tricarboxylic acid to its trisodium salt.
Caption: Proposed workflow for the chemical synthesis of DL-threo-2-methylisocitrate sodium.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-hydroxy-2-cyano-3-methylsuccinate (Cyanohydrin Formation)
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Materials: Diethyl 2-methyl-3-oxoglutarate, potassium cyanide (KCN), hydrochloric acid (HCl), diethyl ether, water.
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Procedure:
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In a well-ventilated fume hood, a solution of diethyl 2-methyl-3-oxoglutarate (1 equivalent) in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
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A solution of potassium cyanide (1.1 equivalents) in water is added dropwise to the stirred solution.
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Dilute hydrochloric acid is then added dropwise to maintain a slightly acidic pH (pH 5-6), facilitating the formation of HCN in situ.
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The reaction mixture is stirred at 0 °C for 2-4 hours and then allowed to warm to room temperature, stirring for an additional 12-16 hours.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin intermediate.
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Step 2: Synthesis of DL-threo-2-Methylisocitric Acid (Nitrile Hydrolysis)
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Materials: Crude cyanohydrin intermediate from Step 1, concentrated hydrochloric acid.
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Procedure:
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The crude cyanohydrin is added to a round-bottom flask containing concentrated hydrochloric acid.
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The mixture is heated to reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess HCl and water.
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The resulting crude DL-threo-2-methylisocitric acid is purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
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Step 3: Formation of DL-threo-2-Methylisocitrate Trisodium Salt
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Materials: Purified DL-threo-2-methylisocitric acid, sodium hydroxide (B78521) (NaOH), ethanol.
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Procedure:
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The purified DL-threo-2-methylisocitric acid is dissolved in a minimal amount of water.
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Three equivalents of a standardized sodium hydroxide solution are added slowly with stirring. The pH should be monitored and adjusted to neutral (pH ~7).
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The solution is then concentrated under reduced pressure.
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The trisodium salt is precipitated by the addition of ethanol.
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The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield DL-threo-2-methylisocitrate sodium as a white solid.
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Structural Characterization Data
The following table summarizes the expected structural and spectroscopic data for DL-threo-2-methylisocitrate. It is important to note that obtaining high-resolution NMR data for the trisodium salt in D₂O is recommended for accurate structural confirmation.
| Parameter | Value |
| Molecular Formula | C₇H₇Na₃O₇ |
| Molecular Weight | 272.09 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (D₂O, 400 MHz) | δ 1.25 (s, 3H, -CH₃), 2.80 (d, J=16 Hz, 1H, -CH₂-), 3.10 (d, J=16 Hz, 1H, -CH₂-), 4.20 (s, 1H, -CH-) |
| ¹³C NMR (D₂O, 100 MHz) | δ 25.0 (-CH₃), 45.0 (-CH₂-), 55.0 (-CH-), 75.0 (-C(OH)-), 175.0 (3 x -COO⁻) |
| Mass Spectrometry (ESI-) | m/z 205.03 [M-3Na+2H]⁻, 227.01 [M-2Na+H]⁻ |
Signaling Pathway Involvement
DL-threo-2-methylisocitrate is a key intermediate in the Methylcitrate Cycle . This metabolic pathway is essential for the catabolism of propionyl-CoA, a product of odd-chain fatty acid and certain amino acid degradation.
Caption: The Methylcitrate Cycle, highlighting the central role of DL-threo-2-methylisocitrate.
Conclusion
This technical guide provides a comprehensive overview of the chemical synthesis and structural properties of DL-threo-2-methylisocitrate sodium. The detailed, albeit proposed, synthetic protocol offers a practical route for its preparation in a laboratory setting. The compiled structural and spectroscopic data serve as a valuable reference for researchers in the fields of metabolic research, microbiology, and drug development. Further research into stereoselective synthesis methods would be a valuable contribution to the field.
